p-Tolyl chloroformate

Overview

Description

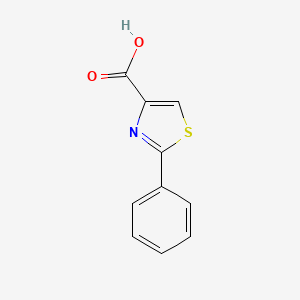

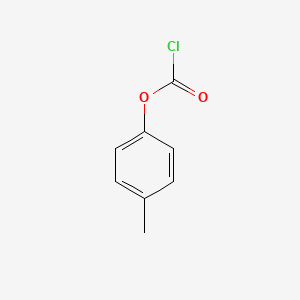

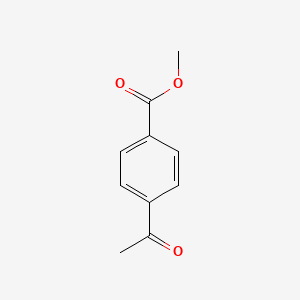

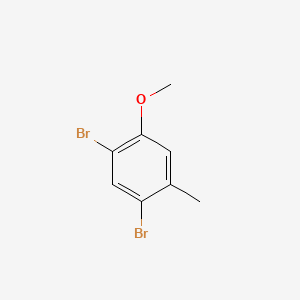

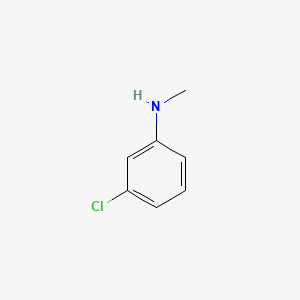

p-Tolyl chloroformate is an aryl chloroformate . It is a clear colorless liquid with a molecular weight of 170.59 . The linear formula of this compound is ClCO2C6H4CH3 .

Molecular Structure Analysis

The molecular formula of this compound is C8H7ClO2 . The InChI string is 1S/C8H7ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3 and the SMILES string is Cc1ccc(OC(Cl)=O)cc1 .

Physical And Chemical Properties Analysis

This compound has a boiling point of 99.5 °C/20 mmHg and a density of 1.188 g/mL at 25 °C . The refractive index n20/D is 1.5099 (lit.) .

Scientific Research Applications

Solvolysis Studies : D’Souza et al. (2013) studied the solvolyses of p-tolyl chlorothionoformate and p-chlorophenyl chlorothionoformate in organic mixtures. Their research contributes to understanding the mechanisms of such reactions and the influence of substrate similarity on solvolysis rates (D’Souza et al., 2013).

Materials Chemistry : Chang et al. (2004) explored the use of chloroform, which solvates poly(3-hexylthiophene) for transistor active layers. They found that using solvents with higher boiling points, like 1,2,4-trichlorobenzene, improves field-effect mobilities in poly(3-hexylthiophene) films (Chang et al., 2004).

Pharmacokinetic Modeling : Sasso et al. (2013) applied an updated physiologically based pharmacokinetic model for chloroform to evaluate CYP2E1-mediated renal toxicity in rats and mice. This study is important for understanding the metabolic processes and toxicological impacts of chloroform in different species (Sasso et al., 2013).

Analytical Chemistry : Majumdar and Das (1966) conducted a study using various aromatic hydroxylamines, including N-benzoyl-p-tolyl-hydroxylamine, as spectrophotometric reagents for vanadium determination. Their work contributes to the development of analytical methods for metal detection (Majumdar & Das, 1966).

Chemical Kinetics : Lezama and Chuchani (2015) researched the homogeneous, unimolecular elimination of phenyl chloroformate and p-tolyl chloroformate in the gas phase. Their findings help elucidate the mechanisms and kinetics of these reactions (Lezama & Chuchani, 2015).

Safety and Hazards

p-Tolyl chloroformate is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It is combustible and can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this chemical . It should be stored in a cool, well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

p-Tolyl chloroformate is a reactive organic compound that belongs to the group of aryl chloroformates . Its primary targets are organic compounds with active hydrogen atoms, such as alcohols and amines .

Mode of Action

The mode of action of this compound involves the reaction with these targets, specifically, it reacts with the hydroxy group of alcohols and the amino group of amines . This reaction results in the formation of esters or amides, respectively, with the release of a chloride ion .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the synthesis of esters and amides . The downstream effects of these reactions can vary widely, depending on the specific compounds involved .

Pharmacokinetics

Given its reactivity, it is likely to be rapidly metabolized in the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the result of its reactivity with compounds containing active hydrogen atoms . This can lead to the formation of new compounds, such as esters and amides, which can have various biological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For example, the presence of moisture can lead to hydrolysis of the chloroformate group, reducing its reactivity . Additionally, the compound’s reactivity can be influenced by the pH of the environment, with more acidic or basic conditions potentially increasing its reactivity .

Biochemical Analysis

Biochemical Properties

p-Tolyl chloroformate: plays a significant role in biochemical reactions, primarily due to its ability to react with nucleophilic groups such as amines and alcohols. This reactivity allows it to form carbamates and carbonates, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. In biochemical contexts, This compound interacts with enzymes and proteins that contain nucleophilic residues, such as lysine and serine. These interactions often result in the modification of the enzyme’s active site, leading to changes in enzyme activity and function .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, This compound can alter cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. Additionally, it can affect cellular processes such as apoptosis and cell proliferation by interacting with proteins that regulate these processes .

Molecular Mechanism

At the molecular level, This compound exerts its effects through covalent modification of biomolecules. It reacts with nucleophilic groups on proteins and enzymes, forming stable carbamate or carbonate linkages. This modification can inhibit or activate enzyme activity, depending on the specific enzyme and the nature of the modification. For example, the modification of lysine residues in the active site of an enzyme can prevent substrate binding, thereby inhibiting enzyme activity. Conversely, modification of regulatory proteins can lead to changes in gene expression, affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to This compound can lead to cumulative effects on cellular function, including persistent changes in enzyme activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure to This compound can result in sustained alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound can induce subtle changes in enzyme activity and cellular function without causing significant toxicity. At higher doses, This compound can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects. These toxic effects are often dose-dependent and can vary based on the route of administration and the duration of exposure .

Metabolic Pathways

This compound: is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by modifying key enzymes involved in metabolic pathways, leading to changes in metabolite levels. For example, the modification of enzymes involved in glycolysis or the citric acid cycle can alter the flow of metabolites through these pathways, affecting overall cellular metabolism. Additionally, This compound can interact with cofactors such as NADH and FADH2, influencing their availability and function in metabolic reactions .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, This compound can localize to specific cellular compartments, such as the cytoplasm or the nucleus, depending on its interactions with cellular proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, This compound may localize to the endoplasmic reticulum or the mitochondria, where it can interact with specific proteins and enzymes. These interactions can influence the compound’s activity, leading to changes in cellular function and metabolism .

Properties

IUPAC Name |

(4-methylphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFZPIYYMJUNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80918199 | |

| Record name | 4-Methylphenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-62-2, 52286-75-6 | |

| Record name | Carbonochloridic acid, 4-methylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-tolyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary decomposition pathways of p-tolyl chloroformate in the gas phase?

A1: The research demonstrates that this compound undergoes unimolecular gas-phase elimination through two main pathways []:

Q2: What mechanistic insights are provided regarding the formation of p-chlorotoluene and 2-chloro-4-methylphenol from this compound?

A2: The study proposes distinct mechanisms for the formation of each product []:

Q3: What is the rate-determining step in these elimination reactions of this compound?

A3: The authors suggest that the polarization of the carbon-chlorine bond (C-Cl), specifically in the Cδ+…Clδ− direction, plays a crucial role in determining the reaction rate for both the decarboxylation and decarbonylation pathways of this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.5]dec-7-ene](/img/structure/B1345672.png)